molecular formula C10H15NO2 B13184217 3-(Ethoxymethyl)-2-methoxyaniline

3-(Ethoxymethyl)-2-methoxyaniline

Cat. No.: B13184217
M. Wt: 181.23 g/mol
InChI Key: JMKZDVFTARALEN-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethoxymethyl group and a methoxy group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-2-methoxyaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)-2-methoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxymethyl or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3-(Ethoxymethyl)-2-methoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-2-methoxyaniline involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyaniline: Lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.

    3-Methoxyaniline: Similar structure but without the ethoxymethyl group, leading to different reactivity and applications.

    4-Methoxyaniline: The methoxy group is in a different position, affecting its chemical properties and reactivity.

Uniqueness

3-(Ethoxymethyl)-2-methoxyaniline is unique due to the presence of both ethoxymethyl and methoxy groups, which provide distinct reactivity and make it suitable for specific synthetic and research applications. Its structure allows for unique interactions with biological targets, making it valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-(ethoxymethyl)-2-methoxyaniline

InChI

InChI=1S/C10H15NO2/c1-3-13-7-8-5-4-6-9(11)10(8)12-2/h4-6H,3,7,11H2,1-2H3

InChI Key

JMKZDVFTARALEN-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C(=CC=C1)N)OC

Origin of Product

United States

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